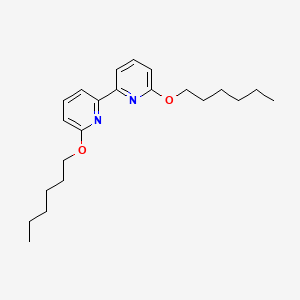
2,2'-Bipyridine, 6,6'-bis(hexyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 6,6’-bis(hexyloxy)-: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with hexyloxy groups attached at the 6 and 6’ positions. It is a bidentate chelating ligand, meaning it can form complexes with metal ions by donating two pairs of electrons from its nitrogen atoms. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bipyridine as the starting material.
Hexyloxy Substitution: The 6 and 6’ positions of the bipyridine are substituted with hexyloxy groups. This can be achieved through nucleophilic substitution reactions using hexyloxy halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- can undergo oxidation reactions, particularly when coordinated with transition metals. These reactions often result in the formation of metal-oxo complexes.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced metal complexes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed for substitution reactions.
Major Products:
Oxidation: Metal-oxo complexes.
Reduction: Reduced metal complexes.
Substitution: Derivatives with different functional groups replacing the hexyloxy groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their electronic, photophysical, and catalytic properties .
Biology: In biological research, metal complexes of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The ability to modulate metal ion availability in biological systems makes these complexes valuable tools in biochemical studies .
Medicine: The compound’s metal complexes are explored for their anticancer and antimicrobial activities. The unique properties of these complexes, such as their ability to generate reactive oxygen species, contribute to their therapeutic potential .
Industry: In industrial applications, 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is used in the development of advanced materials, including catalysts for chemical reactions and components in electronic devices .
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can influence various chemical and biological processes. The chelation process involves the donation of electron pairs from the nitrogen atoms of the bipyridine rings to the metal ion, forming a five-membered chelate ring. This interaction can modulate the reactivity and stability of the metal ion, leading to various effects depending on the specific application .
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound without the hexyloxy substitutions. It is a widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine, which forms different coordination complexes due to the different positions of the nitrogen atoms.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability but a different ring structure.
Uniqueness: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is unique due to the presence of the hexyloxy groups, which can influence the solubility, steric properties, and electronic characteristics of the compound. These modifications can enhance the compound’s performance in specific applications, such as in the development of advanced materials and catalysts .
Propiedades
Número CAS |
96236-92-9 |
|---|---|
Fórmula molecular |
C22H32N2O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-hexoxy-6-(6-hexoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-17-25-21-15-11-13-19(23-21)20-14-12-16-22(24-20)26-18-10-8-6-4-2/h11-16H,3-10,17-18H2,1-2H3 |
Clave InChI |
HKLDLXAOOYDGBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=N1)C2=NC(=CC=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
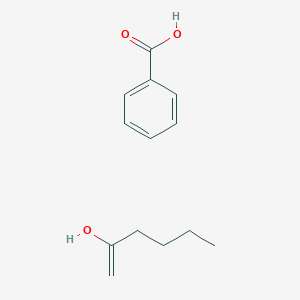

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
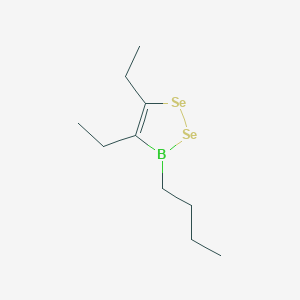
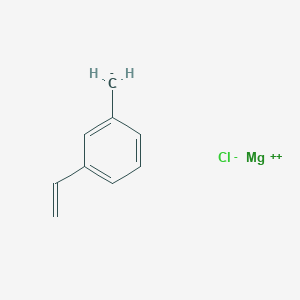
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
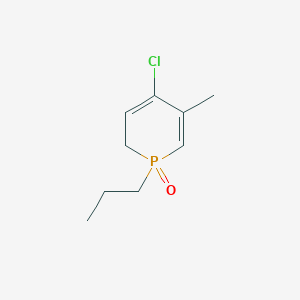


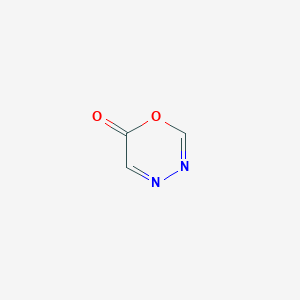
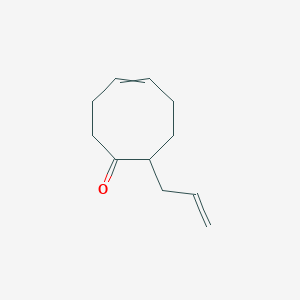

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
